molecular formula C25H22ClN3O2S B11599338 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

Cat. No.: B11599338
M. Wt: 464.0 g/mol
InChI Key: MSKVVZWDBGJKED-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolidinone class of heterocyclic organic molecules, characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom in the sulfanylidene (C=S) configuration. The structure features a 4-chlorophenyl ethyl substituent at position 3, a phenyl group at position 1, and an N-phenylacetamide moiety at position 2.

Properties

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O2S/c26-19-13-11-18(12-14-19)15-16-28-22(17-23(30)27-20-7-3-1-4-8-20)24(31)29(25(28)32)21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,27,30)

InChI Key

MSKVVZWDBGJKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorophenyl and phenyl groups. Common reagents used in the synthesis include chlorophenyl ethyl ketone, phenyl isocyanate, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide, a structural and functional comparison with three closely related compounds is provided below:

Structural Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound (Target Compound) C25H20ClN3O2S 4-ClPh-ethyl, phenyl, N-phenylacetamide 485.97
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide C25H21ClFN3O2S 4-ClPh-imino, 4-FPh-ethyl, N-phenylacetamide 481.97
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide C20H22N2O Benzylpiperidinyl, N-phenylacetamide 310.41
Tropantiol (C21H34ClN3S2) C21H34ClN3S2 Bicyclic structure with 4-ClPh, thiol groups 428.10

Functional and Pharmacological Insights

  • Target Compound vs. Thiazolidinone Analog (Entry 2.1.2): The substitution of the imidazolidinone ring (C=S) in the target compound with a thiazolidinone (C=O) in the analog alters electronic distribution, impacting hydrogen-bonding capacity and metabolic stability. The fluorophenyl group in the analog may enhance metabolic resistance compared to the chlorophenyl group . Molecular weight differences (~4 g/mol) suggest subtle variations in solubility and permeability.
  • Target Compound vs.
  • Target Compound vs. Tropantiol (Entry 2.1.4): Tropantiol’s bicyclic framework and dual thiol groups contrast sharply with the planar imidazolidinone system of the target compound. Tropantiol’s diagnostic applications in Parkinsonian syndromes highlight the role of sulfur atoms in redox activity, a feature less pronounced in the target compound .

Biological Activity

The compound 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H20ClN3O2S\text{C}_{20}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_2\text{S}

This structure features a chlorophenyl group, an imidazolidinone core, and an acetamide functionality, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds were effective against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl moiety enhances lipophilicity, allowing for better membrane penetration and thus increased efficacy against Gram-positive bacteria .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research has shown that imidazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of the compound with cellular targets remain to be fully elucidated but are an area of active investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been noted to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to cell lysis.

Case Studies

  • Antimicrobial Screening : A study screened several derivatives against S. aureus and found that those with halogenated phenyl groups had enhanced activity due to better interaction with bacterial receptors .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain analogs of imidazolidinones showed significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo...StructureEffective against S. aureusModerate inhibition of cancer cell lines
N-(substituted phenyl)-2-chloroacetamidesStructureEffective against E. coli, MRSANot extensively studied

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